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Compound of Interest

17-Allylamino-17-
Compound Name: )
demethoxygeldanamycin

Cat. No.: B10781263

An in-depth guide to the safety profiles of 17-AAG (Tanespimycin), 17-DMAG (Alvespimycin),
and IPI-504 (Retaspimycin), complete with experimental data, protocols, and pathway
visualizations to inform preclinical and clinical research.

Geldanamycin, a potent inhibitor of Heat shock protein 90 (Hsp90), has long been a compound
of interest in oncology. However, its clinical utility has been significantly hampered by its
unfavorable safety profile, most notably severe hepatotoxicity.[1] This has spurred the
development of numerous analogs designed to retain Hsp90 inhibitory activity while mitigating
toxicity. This guide provides a comparative analysis of the safety profiles of three prominent
geldanamycin analogs that have entered clinical trials: 17-AAG (tanespimycin), 17-DMAG
(alvespimycin), and IPI-504 (retaspimycin).

Executive Summary of Safety Profiles

While all three analogs were developed to improve upon the safety of the parent compound,
geldanamycin, they each exhibit unique toxicity profiles that have impacted their clinical
development. 17-AAG demonstrated a more favorable preclinical profile than geldanamycin but
still presented with dose-limiting hepatotoxicity in clinical trials.[2] 17-DMAG, a more water-
soluble analog, showed promise with higher potency but was associated with a broader range
of toxicities, including ocular adverse events.[3][4] IPI-504, a hydroquinone form of 17-AAG,
was designed for improved solubility and was generally well-tolerated, though it was associated
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with transient cardiovascular effects.[5] Ultimately, the clinical development of these specific
analogs has been challenged by their respective toxicity profiles.[6]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity and clinical
adverse events associated with geldanamycin and its analogs.

Table 1: In Vitro Cytotoxicity (IC50) of Geldanamycin and Its Analogs
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Compound Cell Line Cell Type IC50 Reference
) Multiple Cancer ) 0.4 nM - 2000
Geldanamycin ] Varies [1]
Cell Lines nM
Not Specified
Human Breast
17-AAG T47D (Enhanced by (3- [6]
Cancer )
cyclodextrin)
Not Specified
Human Colon
17-AAG HCT116 (Induces [7]
Cancer )
apoptosis)
Human Tumor
17-DMAG NCI 60 Panel ) 63 NM (mean) [3]
Cell Lines
Human Chronic
17-DMAG K562 Myeloid 50 nM [8]
Leukemia
K562-RC Human Chronic
17-DMAG (Imatinib- Myeloid 31 nM [8]
resistant) Leukemia
K562-RD Human Chronic
17-DMAG (Imatinib- Myeloid 44 nM [8]
resistant) Leukemia
Human Multiple
IPI-504 MML1.s 307 £ 51 nM [9]
Myeloma
Human Multiple
IPI-504 RPMI-8226 306 + 38 nM [9]
Myeloma
Human Lung
IPI-504 H1437 _ 3.473 nM [10]
Adenocarcinoma
Human Lung
IP1-504 H1650 _ 3.764 nM [10]
Adenocarcinoma
Human Lung
IPI-504 H358 ] 4.662 nM [10]
Adenocarcinoma
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Note: Direct comparative IC50 values in a panel of normal human cell lines are not readily
available in the literature, which limits a direct quantitative comparison of their safety at a

cellular level.

Table 2: Summary of Common Adverse Events from Clinical Trials

Common Adverse

Dose-Limiting

Analog Toxicities (Grade 3- Reference
Events (Grade 1-2)
4)
Hepatotoxicity
Fatigue, nausea, (transaminase
17-AAG _ _
) ) diarrhea, headache, elevations), [2]
(Tanespimycin) ] ]
myalgias thrombocytopenia,
diarrhea
Fatigue, anorexia, Peripheral
nausea, blurred neuropathy, renal
17-DMAG . _ .
] ] vision, dysfunction, fatigue, [3][11]
(Alvespimycin) ) ) )
musculoskeletal pain, hypoalbuminemia,
dry eye AST rise, hypotension
Fatigue, nausea, Liver function
IP1-504 _ N
diarrhea, headache, abnormalities, [12]

(Retaspimycin)

vomiting

hypokalemia, vomiting

Key Toxicity Profiles
Hepatotoxicity

The primary dose-limiting toxicity for geldanamycin and its early analogs is hepatotoxicity.[1][2]

This is largely attributed to the benzoquinone moiety, which can undergo redox cycling

catalyzed by enzymes like NADPH-cytochrome P450 reductase. This process generates

reactive oxygen species (ROS), leading to oxidative stress and cellular damage in hepatocytes.

While developed to be less hepatotoxic than geldanamycin, both 17-AAG and 17-DMAG have

demonstrated liver toxicity in clinical trials.[2][13] In a phase | study of 17-AAG, delayed

hepatotoxicity was observed, which was schedule-dependent.[2] For 17-DMAG, liver function
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disturbances were noted as a common adverse event.[3] IPI-504 also showed instances of
Grade 3 or higher liver function abnormalities in some patients.[12]

Ocular Toxicity of 17-DMAG

A distinctive toxicity associated with 17-DMAG is ocular adverse events, including blurred
vision, dry eye, and keratitis.[3] Preclinical studies in rats have shown that 17-DMAG can
induce photoreceptor cell death.[14][15] This toxicity is linked to the drug's accumulation and
slow elimination from the retina, leading to prolonged Hsp90 inhibition in this sensitive tissue.
[15] In direct comparative studies, 17-AAG did not elicit the same degree of retinal injury, which
was attributed to its rapid elimination from the retina.[15]

Cardiotoxicity of IPI-504

Phase | trials of IPI-504 revealed transient, dose-related cardiovascular effects, including
bradycardia (decreased heart rate) and PR interval lengthening.[3] These effects were
reversible and not associated with significant ventricular arrhythmias or QTcF interval changes
at the maximum tolerated dose. The mechanism is thought to be related to autonomic effects
associated with the drug infusion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and
experimental workflows relevant to the safety assessment of geldanamycin analogs.
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Caption: On-Target Hsp90 Inhibition Pathway.
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Mechanism of Geldanamycin-Induced Hepatotoxicity
Geldanamycin Analog
(Benzoquinone)

ADPH-P450 Reductase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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